molecular formula C9H12ClN3O2 B11519288 N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine

Cat. No.: B11519288
M. Wt: 229.66 g/mol
InChI Key: XLGJONGCVYYHRJ-UHFFFAOYSA-N
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Description

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine is a versatile diamine compound with the molecular formula C9H12ClN3O2 and a molecular weight of 229.66 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine typically involves the reaction of 2-chloro-6-nitroaniline with 1,3-dibromopropane under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to achieve high purity .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often incorporating green chemistry principles to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-Chloro-4-nitrophenyl)propane-1,3-diamine
  • N1-(2-Bromo-6-nitrophenyl)propane-1,3-diamine
  • N1-(2-Chloro-6-methylphenyl)propane-1,3-diamine

Uniqueness

N1-(2-Chloro-6-nitrophenyl)propane-1,3-diamine stands out due to its unique combination of a chloro and nitro group on the phenyl ring, which imparts distinct reactivity and selectivity. This makes it particularly valuable in applications requiring precise control over chemical transformations and interactions .

Properties

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

IUPAC Name

N'-(2-chloro-6-nitrophenyl)propane-1,3-diamine

InChI

InChI=1S/C9H12ClN3O2/c10-7-3-1-4-8(13(14)15)9(7)12-6-2-5-11/h1,3-4,12H,2,5-6,11H2

InChI Key

XLGJONGCVYYHRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NCCCN)[N+](=O)[O-]

Origin of Product

United States

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